N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine
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Overview
Description
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine is a synthetic organic compound that features a fluorophenoxy group attached to a pyridine ring, which is further connected to an oxan-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine typically involves multiple steps, starting with the preparation of the fluorophenoxy and pyridine intermediates. One common method involves the nucleophilic substitution reaction of 2-fluorophenol with a suitable pyridine derivative under basic conditions to form the fluorophenoxy-pyridine intermediate . This intermediate is then subjected to further reactions to introduce the oxan-4-amine group, often through a series of coupling and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenoxy and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride, tetrabutylammonium fluoride, and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The fluorophenoxy and pyridine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-propionylprolinamide
- N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide
Uniqueness
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c18-15-5-1-2-6-16(15)22-17-13(4-3-9-19-17)12-20-14-7-10-21-11-8-14/h1-6,9,14,20H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXXKCWNUVONMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(N=CC=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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